2-Amino-4,5-dihydrothiophene-3-carbonitrile
Overview
Description
2-Amino-4,5-dihydrothiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring with an amino group and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4,5-dihydrothiophene-3-carbonitriles can be synthesized through various methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. Another method is the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for 2-Amino-4,5-dihydrothiophene-3-carbonitrile are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dihydrothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-4,5-dihydrothiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is a key intermediate in the development of pharmaceutical agents, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the production of functional materials, such as electrochromic devices and organic photovoltaic cells
Mechanism of Action
The mechanism by which 2-Amino-4,5-dihydrothiophene-3-carbonitrile exerts its effects is primarily through its interaction with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dihydrothiophene-3-carbonitrile: shares structural similarities with other aminothiophenes, such as 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile and 5-amino-2,3-dihydrothiophene-4-carbonitrile
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both an amino group and a nitrile group on the thiophene ring allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-amino-2,3-dihydrothiophene-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-3-4-1-2-8-5(4)7/h1-2,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCRBNWARAKKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=C1C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464631 | |
Record name | 2-Amino-4,5-dihydrothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52989-46-5 | |
Record name | 2-Amino-4,5-dihydrothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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